molecular formula C10H13Cl2N3 B8366933 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-ethyl-,hydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-ethyl-,hydrochloride

Cat. No.: B8366933
M. Wt: 246.13 g/mol
InChI Key: KQABSORBGZTXHJ-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-ethyl-,hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12ClN3.ClH/c1-2-12-6-8-5-7-3-4-13-10(11)9(7)14-8;/h3-5,12,14H,2,6H2,1H3;1H

InChI Key

KQABSORBGZTXHJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(N1)C(=NC=C2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (Example 138) (75 mg, 0.42 mmol) was dissolved in methanol (3 mL). Ethylamine (0.23 mL, 2 M in tetrahydrofuran) was added. After 2 h, sodium borohydride (25 mg, 0.67 mmol) was added. After an additional 2 h, the reaction mixture was quenched by addition of 5% aqueous sodium bicarbonate. The reaction mixture was extracted with diethyl ether, dried (magnesium sulfate), and evaporated to dryness (50 mg, 52% crude). The crude material was dissolved in acetonitrile and treated with hydrochloric acid (0.24 mL, 1 M in diethyl ether) to give N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-N-ethylamine hydrochloride (47 mg, 0.19 mmol, 42%) as an off-white powder: mp 242-245° C. dec.; 1H NMR (300 MHz, CD3OD) δ1.40 (3H, t, J=7.3 Hz), 3.24 (2H, q, J=7.3 Hz), 4.57 (2H, s), 7.09 (1H, s), 7.92 (1H, d, J=6.1 Hz), 8.1 (1H, d, J=6.1 Hz); ESI MS m/z 210 [C10H12ClN3+H]+; HPLC (H2O/CH3CN 75:25 to 0:100 over 20 min, hold for 10 min) 94.5%, tR=8.0 min.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two

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